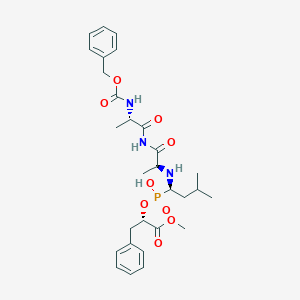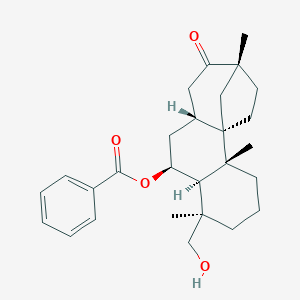![molecular formula C14H20N2O2 B237040 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B237040.png)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one, also known as PMPPP, is a chemical compound that belongs to the class of piperazine derivatives. PMPPP is a psychoactive drug that acts as a stimulant and has been used in various scientific research studies.
Applications De Recherche Scientifique
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has been used in various scientific research studies, particularly in the field of neuroscience. It has been used as a tool to investigate the role of dopamine in the brain and its effects on behavior. 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has also been used to study the effects of psychostimulant drugs on the brain and behavior.
Mécanisme D'action
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. By increasing dopamine levels, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one can produce feelings of euphoria, increased energy, and alertness.
Biochemical and Physiological Effects
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has been shown to have a range of biochemical and physiological effects. It increases dopamine levels in the brain, leading to increased activity in the reward pathways. It also increases norepinephrine and serotonin levels, which are neurotransmitters that play a role in mood regulation, arousal, and stress response. 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has been shown to increase heart rate, blood pressure, and body temperature, which are all physiological effects associated with stimulant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, which makes it a useful tool for investigating the role of dopamine in the brain. It also has a relatively short half-life, which means that its effects are relatively short-lived and can be easily controlled. However, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one also has several limitations. It is a psychoactive drug, which means that it can produce subjective effects that may confound experimental results. It is also a controlled substance, which means that it may be difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one. One area of interest is the role of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one in addiction and substance abuse. 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has been shown to produce feelings of euphoria and reward, which are key factors in addiction. Understanding the mechanisms by which 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one produces these effects could lead to the development of new treatments for addiction. Another area of interest is the potential therapeutic uses of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one. Its ability to increase dopamine levels could make it a useful treatment for conditions such as depression and attention deficit hyperactivity disorder (ADHD). Further research is needed to determine the safety and efficacy of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one for these applications.
Conclusion
In conclusion, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one is a psychoactive drug that has been used in various scientific research studies. It acts as a dopamine reuptake inhibitor and has a range of biochemical and physiological effects. 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one has advantages and limitations for lab experiments, and there are several future directions for research on this compound. By understanding the mechanisms by which 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one produces its effects, we can gain insight into the role of dopamine in the brain and potentially develop new treatments for addiction and other neurological disorders.
Méthodes De Synthèse
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one can be synthesized by reacting 4-methoxyphenylpiperazine with propionyl chloride in the presence of a base, such as sodium carbonate or potassium carbonate. The reaction produces 1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one as a white crystalline solid, which can be purified by recrystallization.
Propriétés
Nom du produit |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-one |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H20N2O2/c1-3-14(17)16-10-8-15(9-11-16)12-4-6-13(18-2)7-5-12/h4-7H,3,8-11H2,1-2H3 |
Clé InChI |
XBXDJVNKXNMNNM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
SMILES canonique |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)


![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pentanamide](/img/structure/B237016.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)

![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B237024.png)
